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Introduction

The hemagglutinin (HA) protein of the influenza virus is a critical target for the host immune
system. Within this protein, the 110-119 fragment (HA 110-119) has been identified as a key
immunodominant T-cell epitope in certain mouse models, making it a valuable tool for studying
the intricacies of T-cell activation, immune memory, and the development of novel vaccine
strategies. This technical guide provides a comprehensive overview of the immunological
properties of the HA 110-119 fragment, detailing its interaction with the Major Histocompatibility
Complex (MHC), its role in T-cell stimulation, and the downstream effector functions it elicits.
This document is intended to serve as a resource for researchers and professionals in the
fields of immunology and drug development, offering both foundational knowledge and practical
experimental guidance.

The HA 110-119 peptide, with the core amino acid sequence SFERFEIFPK, is derived from the
HAL subunit of the influenza A virus hemagglutinin.[1][2] Its immunological significance lies in
its ability to be presented by MHC class Il molecules to CD4+ T helper cells, initiating a
cascade of adaptive immune responses.[3] Understanding the precise nature of this interaction
and its consequences is paramount for the rational design of vaccines and immunotherapies
targeting influenza and other pathogens.
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Table 1: MHC Class Il Binding Affinity of HA 110-119

The binding affinity of the HA 110-119 peptide to MHC class Il molecules is a critical
determinant of its immunogenicity. This interaction is typically quantified by the half-maximal
inhibitory concentration (IC50), which represents the concentration of the peptide required to
inhibit the binding of a high-affinity labeled probe peptide by 50%. While a comprehensive
database of IC50 values for HA 110-119 across a wide range of MHC alleles is not readily
available in a single source, the following table summarizes representative binding
characteristics for commonly studied murine MHC class Il alleles, I-Ad and I-Ed. It is important
to note that the binding motif for I-Ad shows a preference for neutral or negatively charged
residues at the P1 pocket.[4][5]

. Binding Affinity
MHC Allele Peptide Sequence (IC50) Comments

o ) This allele is known to
Not explicitly found in _ _
I-Ad SFERFEIFPK present a diversity of

searches )
peptides.[4][5]
The HA 110-120
peptide is presented
Not explicitly found in in the context of I-Ed
I-Ed SFERFEIFPK _
searches molecules to activate

specific T-cell

hybridomas.[2]

Note: The absence of specific IC50 values in the immediate search results highlights a gap in
readily available public data and underscores the importance of empirical determination for
specific experimental systems.

Table 2: T-Cell Responses to HA 110-119 Stimulation

Stimulation of T-cells with the HA 110-119 peptide elicits a range of functional responses,
including proliferation and cytokine secretion. The magnitude of these responses is indicative of
the presence and frequency of antigen-specific T-cells.
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T-Cell Stimulus Observed
Assay Type . Source
Response Concentration  Effect
Dose-dependent
[3H]thymidine proliferation of

Proliferation

10-5to 10 pg/ml

[6]

incorporation HA-specific T-
cells.[6]
Strong
proliferative
CFSE Dye
o 50 uM response of HA- [7]
Dilution N )
specific naive
CD4+ T-cells.[7]
] Intracellular Production of
Cytokine )
] Cytokine 5 pg/ml IFN-y and IL-2 by  [8]
Secretion o
Staining (ICS) CDA4+ T-cells.[8]
Detection of IFN-
ELISpot 10 pg/mL y secreting cells. [9][10]

[O][10]

Experimental Protocols
Peptide-MHC Class Il Binding Assay (Fluorescence
Polarization)

This protocol describes a competition assay to measure the binding affinity (IC50) of the HA
110-119 peptide to purified, soluble MHC class Il molecules.[4][7]

Materials:

HA 110-119 peptide and other control peptides

Purified, soluble MHC class Il molecules (e.g., I-Ad or I-Ed)

Fluorescently labeled high-affinity probe peptide for the specific MHC class Il molecule

Binding buffer (e.g., PBS, pH 7.4, with 1% BSA and protease inhibitors)
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o 96-well black, flat-bottom plates

o Fluorescence polarization plate reader
Procedure:

e Prepare Reagents:

o Dilute the purified MHC class Il molecules and the fluorescently labeled probe peptide to
the desired working concentrations in binding buffer. Optimal concentrations should be
determined empirically but are typically in the nanomolar range.

o Prepare a serial dilution of the HA 110-119 peptide (and control peptides) in binding buffer,
starting from a high concentration (e.g., 100 uM).

e Set up the Assay:

o In a 96-well plate, add a constant concentration of the MHC class Il molecule and the
fluorescently labeled probe peptide to each well.

o Add the serially diluted HA 110-119 peptide to the wells. Include wells with no competitor
peptide (maximum binding) and wells with only the labeled peptide (minimum binding).

¢ Incubation:

o Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium. The
plate should be protected from light.

e Measurement:
o Measure the fluorescence polarization of each well using a plate reader.
o Data Analysis:
o Calculate the percentage of inhibition for each concentration of the HA 110-119 peptide.

o Plot the percentage of inhibition against the logarithm of the competitor peptide
concentration.
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o Determine the IC50 value, which is the concentration of the HA 110-119 peptide that
causes 50% inhibition of the probe peptide binding.

T-Cell Proliferation Assay (CFSE Dye Dilution)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the
proliferation of T-cells in response to HA 110-119 stimulation.[7][11]

Materials:

* |solated T-cells (e.g., from splenocytes of an immunized mouse)
¢ Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)

e HA 110-119 peptide

o CFSE staining solution

e Complete RPMI-1640 medium

e Flow cytometer

Procedure:

o Label T-cells with CFSE:

[e]

Resuspend isolated T-cells in PBS at a concentration of 1-10 x 106 cells/mL.

o

Add CFSE to a final concentration of 1-5 uM and incubate for 10-15 minutes at 37°C.

[¢]

Quench the staining reaction by adding 5 volumes of cold complete medium.

[¢]

Wash the cells twice with complete medium.
e Co-culture:

o In a 96-well plate, co-culture the CFSE-labeled T-cells with APCs.
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o Add the HA 110-119 peptide at various concentrations (e.g., 0.1, 1, 10 pg/mL). Include a
no-peptide control.

e Incubation:
o Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
e Flow Cytometry Analysis:

o Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface
markers (e.g., CD4).

o Analyze the cells by flow cytometry, gating on the CD4+ T-cell population.

o Proliferation is measured by the successive halving of CFSE fluorescence intensity in
daughter cells. Quantify the percentage of cells that have undergone one or more
divisions.

Cytokine Secretion Assay (ELISpot)

This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify the
number of IFN-y secreting cells in response to HA 110-119 stimulation.[9][10][12]

Materials:

o PVDF-membrane 96-well ELISpot plate

e Anti-IFN-y capture antibody

 Biotinylated anti-IFN-y detection antibody

» Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP) conjugate
¢ Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)

« |solated peripheral blood mononuclear cells (PBMCSs) or splenocytes

e HA 110-119 peptide
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e Complete RPMI-1640 medium

Procedure:

Plate Coating:

o Coat the ELISpot plate with anti-IFN-y capture antibody overnight at 4°C.

o Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at
least 1 hour at room temperature.

e Cell Stimulation:

o Add the isolated cells to the wells at a desired density (e.g., 2-5 x 105 cells/well).

o Add the HA 110-119 peptide at the desired concentration (e.g., 10 pg/mL). Include a no-
peptide control and a positive control (e.g., PHA).

e |ncubation:

o Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

e Detection:

o Wash the plate to remove the cells.

o Add the biotinylated anti-IFN-y detection antibody and incubate for 2 hours at room
temperature.

o Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room
temperature.

o Wash the plate and add the substrate solution. Monitor for the development of spots.

e Analysis:

o Stop the reaction by washing with water.

o Allow the plate to dry completely.
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o Count the number of spots in each well using an ELISpot reader. Each spot represents a
single IFN-y secreting cell.

Visualization of Pathways and Workflows
T-Cell Activation Signaling Pathway

The following diagram illustrates the key signaling events initiated by the recognition of the HA

110-119 peptide presented by an MHC class Il molecule on an antigen-presenting cell (APC)
by a CD4+ T-cell.

CD4+ T-Cell

ing Cell (APC)

Click to download full resolution via product page

T-Cell Activation by HA 110-119-MHC Complex
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Experimental Workflow for T-Cell Epitope Identification

This diagram outlines a typical workflow for the identification and characterization of a T-cell
epitope like the HA 110-119 fragment.

Influenza Hemagglutinin Immunize Mice
Protein Sequence with Influenza Virus or HA Protein

Overlapping Peptide Library
Synthesis

In Silico Epitope Isolate Splenocytes/
Prediction (MHC Binding) PBMCs

Screen Peptide Library with
Immune Cells (ELISpot/ICS)

Identify 'Hit' Peptides
(e.g., HA 110-119)

Confirm MHC Binding Functional T-Cell Assays
(e.g., Fluorescence Polarization) (Proliferation, Cytokine Profile)

In Vivo Validation
(e.g., Protection Studies)

Click to download full resolution via product page

Workflow for T-Cell Epitope Discovery

Conclusion

The hemagglutinin 110-119 fragment serves as a valuable model epitope for dissecting the
mechanisms of CD4+ T-cell immunity to influenza virus. Its ability to be presented by specific
MHC class Il alleles and subsequently trigger robust T-cell proliferation and cytokine production
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underscores its importance in the adaptive immune response. The experimental protocols and
workflows detailed in this guide provide a framework for researchers to further investigate the
immunological properties of this and other T-cell epitopes. A deeper understanding of these
fundamental interactions will undoubtedly contribute to the development of more effective and
broadly protective influenza vaccines and immunotherapies. Further research to populate a
comprehensive database of MHC binding affinities and quantitative T-cell responses for this
and other key epitopes will be invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Immunological Properties of the Hemagglutinin 110-119
Fragment: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12408205#immunological-properties-of-the-
hemagglutinin-110-119-fragment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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